molecular formula C15H24F3NO3 B12283911 tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate

tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate

Cat. No.: B12283911
M. Wt: 323.35 g/mol
InChI Key: BOFSILUSRBBRJC-UHFFFAOYSA-N
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Description

tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate: is a synthetic organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butyl carbamate group and a trifluoromethyl group, which contribute to its distinctive chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacological agent. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways .

Comparison with Similar Compounds

  • tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Comparison: Compared to these similar compounds, tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C15H24F3NO3

Molecular Weight

323.35 g/mol

IUPAC Name

tert-butyl N-[9-hydroxy-9-(trifluoromethyl)-3-bicyclo[3.3.1]nonanyl]carbamate

InChI

InChI=1S/C15H24F3NO3/c1-13(2,3)22-12(20)19-11-7-9-5-4-6-10(8-11)14(9,21)15(16,17)18/h9-11,21H,4-8H2,1-3H3,(H,19,20)

InChI Key

BOFSILUSRBBRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2(C(F)(F)F)O

Origin of Product

United States

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